molecular formula C9H7F3O3 B13576428 (S)-1-(Benzo[d][1,3]dioxol-5-yl)-2,2,2-trifluoroethan-1-ol

(S)-1-(Benzo[d][1,3]dioxol-5-yl)-2,2,2-trifluoroethan-1-ol

Cat. No.: B13576428
M. Wt: 220.14 g/mol
InChI Key: XSZZPMBWFISURW-QMMMGPOBSA-N
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Description

(S)-1-(Benzo[d][1,3]dioxol-5-yl)-2,2,2-trifluoroethan-1-ol is a chiral compound featuring a benzo[d][1,3]dioxole moiety and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(Benzo[d][1,3]dioxol-5-yl)-2,2,2-trifluoroethan-1-ol typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the benzo[d][1,3]dioxole derivative.

    Reaction with Trifluoroacetaldehyde: The benzo[d][1,3]dioxole derivative is then reacted with trifluoroacetaldehyde under controlled conditions to introduce the trifluoromethyl group.

    Chiral Resolution: The resulting racemic mixture is subjected to chiral resolution techniques to isolate the (S)-enantiomer.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated chiral resolution may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(Benzo[d][1,3]dioxol-5-yl)-2,2,2-trifluoroethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like sodium hydroxide (NaOH) and various alkyl halides are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

(S)-1-(Benzo[d][1,3]dioxol-5-yl)-2,2,2-trifluoroethan-1-ol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: The compound is used in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of (S)-1-(Benzo[d][1,3]dioxol-5-yl)-2,2,2-trifluoroethan-1-ol involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is crucial for its potential biological activities, such as enzyme inhibition or receptor modulation.

Comparison with Similar Compounds

Similar Compounds

    ®-1-(Benzo[d][1,3]dioxol-5-yl)-2,2,2-trifluoroethan-1-ol: The enantiomer of the compound with different stereochemistry.

    1-(Benzo[d][1,3]dioxol-5-yl)-2,2,2-trifluoroethan-1-one: A ketone derivative with similar structural features.

    1-(Benzo[d][1,3]dioxol-5-yl)-2,2,2-trifluoroethane: A fully reduced form of the compound.

Uniqueness

(S)-1-(Benzo[d][1,3]dioxol-5-yl)-2,2,2-trifluoroethan-1-ol is unique due to its chiral nature and the presence of both a benzo[d][1,3]dioxole moiety and a trifluoromethyl group. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C9H7F3O3

Molecular Weight

220.14 g/mol

IUPAC Name

(1S)-1-(1,3-benzodioxol-5-yl)-2,2,2-trifluoroethanol

InChI

InChI=1S/C9H7F3O3/c10-9(11,12)8(13)5-1-2-6-7(3-5)15-4-14-6/h1-3,8,13H,4H2/t8-/m0/s1

InChI Key

XSZZPMBWFISURW-QMMMGPOBSA-N

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)[C@@H](C(F)(F)F)O

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(C(F)(F)F)O

Origin of Product

United States

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